1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

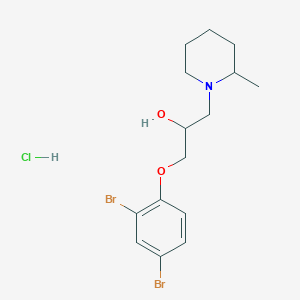

The compound 1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride features a propan-2-ol backbone substituted with a 2,4-dibromophenoxy group at position 1 and a 2-methylpiperidinyl group at position 3, with a hydrochloride counterion. This structure suggests possible pharmacological relevance, particularly in cardiovascular or neurological applications, given similarities to β-blockers and other aryloxypropanolamine derivatives .

Properties

IUPAC Name |

1-(2,4-dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Br2NO2.ClH/c1-11-4-2-3-7-18(11)9-13(19)10-20-15-6-5-12(16)8-14(15)17;/h5-6,8,11,13,19H,2-4,7,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKRVHUSATXHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHBrClNO

- Molecular Weight : 360.58 g/mol

This structure includes a dibromophenoxy group and a piperidine moiety, which are significant for its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. This inhibition can lead to anti-inflammatory effects .

- Antiviral Properties : The compound's structure suggests potential antiviral activity, particularly against pathogens like Staphylococcus aureus, as indicated by studies on related compounds targeting virulence factors .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anti-inflammatory Activity

Research has shown that similar dibromophenoxy derivatives can selectively inhibit COX-2 over COX-1, leading to reduced inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antiviral Activity

Preliminary studies suggest that compounds with similar structures can inhibit the production of virulence factors in bacteria such as Staphylococcus aureus. This inhibition could provide a novel approach to treating infections associated with toxic shock syndrome .

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H22Br2ClNO2

- Molecular Weight : 443.6 g/mol

- IUPAC Name : 1-(2,4-dibromophenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol; hydrochloride

- Chemical Structure :

Chemistry

This compound serves as a reagent or intermediate in organic synthesis. Its phenoxypropanolamine structure allows for various chemical modifications, making it useful in developing new compounds with potential pharmacological properties.

Biology

In biological research, the compound is utilized to study receptor interactions and signal transduction pathways. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-delta, which is crucial for lipid metabolism and glucose homeostasis.

Medicine

The pharmacological effects of 1-(2,4-Dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride include:

- Anti-inflammatory Activity : It has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, which could be beneficial in developing new antimicrobial agents.

- Neuroprotective Effects : Evidence suggests that this compound may protect against oxidative stress, which is significant for neurodegenerative conditions.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha | |

| Antimicrobial | Activity against E. coli | |

| Neuroprotective | Protection against oxidative stress |

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in vitro. The results showed a significant reduction in the production of TNF-alpha from activated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of the compound against various bacterial strains, including E. coli and Staphylococcus aureus. The compound exhibited a dose-dependent inhibition of bacterial growth, highlighting its potential role in developing new antibiotics.

Case Study 3: Neuroprotective Properties

Research into the neuroprotective effects revealed that this compound could reduce neuronal cell death induced by oxidative stress in cultured neurons. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Similarities

The target compound shares a propan-2-ol backbone with several analogs, differing primarily in:

- Phenoxy substituents (e.g., bromine, methoxy, methyl, or naphthyl groups).

- Amine groups (e.g., piperidine, morpholine, piperazine, or isopropylamine).

- Counterions (e.g., hydrochloride, dihydrochloride).

A comparative analysis of key analogs is provided below.

Comparison Table: Structural and Physicochemical Properties

Key Comparative Insights

a) Impact of Phenoxy Substituents

- Bromine vs. Methoxy/Methyl : The 2,4-dibromo substitution in the target compound increases molecular weight (MW = 457.6 g/mol) and lipophilicity (logP ~3.5) compared to methoxy (logP ~2.1) or methyl (logP ~2.8) analogs . Bromine’s electron-withdrawing nature may enhance oxidative stability but reduce metabolic clearance .

- Naphthyloxy (Propranolol): The bulkier 1-naphthyloxy group in Propranolol contributes to stronger β-adrenergic receptor binding but limits blood-brain barrier penetration compared to dibromophenoxy .

b) Amine Group Variations

- Morpholine (e.g., 1-(2,4-Dimethylphenoxy)-3-morpholinopropan-2-ol HCl): Morpholine’s oxygen atom reduces basicity (pKa ~6.5) and enhances solubility, favoring pharmacokinetic profiles .

- Piperazine (e.g., 1-(2-Allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol diHCl): Piperazine derivatives exhibit higher water solubility due to additional protonation sites, as seen in dual hydrochloride salts .

c) Pharmacological Implications

- β-Blocker Activity: Propranolol and Bevantolol are established β-blockers, suggesting the target compound may share similar mechanisms. However, bromine’s steric and electronic effects could modulate β₁/β₂ selectivity .

- Toxicity: Brominated compounds may pose higher environmental and cellular toxicity (e.g., H413 hazard classification for aquatic chronic toxicity) compared to non-halogenated analogs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2,4-dibromophenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typically employed. Key steps include:

- Step 1 : Coupling of 2,4-dibromophenol with epichlorohydrin under basic conditions to form the phenoxypropanol backbone .

- Step 2 : Nucleophilic substitution of the secondary alcohol with 2-methylpiperidine, requiring anhydrous conditions and catalysts like triethylamine .

- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl to enhance stability .

- Purity Optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- NMR :

- ¹H NMR : Peaks at δ 7.5–7.8 ppm (aromatic protons from dibromophenoxy group), δ 3.5–4.2 ppm (protons adjacent to oxygen/nitrogen), and δ 1.2–2.8 ppm (piperidine and methyl groups) .

- ¹³C NMR : Confirm quaternary carbons (e.g., C-Br at ~115–125 ppm) and piperidine ring carbons .

- Mass Spectrometry (MS) : ESI-MS in positive mode to detect [M+H]⁺ and isotopic patterns from bromine atoms .

Q. How does the hydrochloride salt form influence solubility and stability?

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >10 mg/mL in PBS) compared to the free base, critical for in vitro assays .

- Stability : Store at −20°C in airtight, light-protected containers. Degradation products (e.g., free base or hydrolyzed phenoxy groups) can be monitored via TLC (Rf shift) or LC-MS .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across structural analogs?

- Case Study : If analog A (with 2-methylpiperidine) shows higher receptor affinity than analog B (2,6-dimethylpiperidine), perform:

- Molecular Docking : Compare binding poses in receptor active sites (e.g., serotonin 5-HT₂A) to identify steric clashes or hydrogen-bonding variations .

- Functional Assays : Use calcium flux or cAMP assays to quantify potency differences under standardized conditions (e.g., CHO cells expressing the target receptor) .

- Data Normalization : Account for batch-to-batch variability by including internal controls (e.g., reference agonists/antagonists) in each experiment .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacokinetic profile?

- Modifications :

Q. What experimental approaches can elucidate the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; major degradation pathways include cleavage of the ether bond or piperidine ring oxidation .

- Photostability : Expose to UV light (320–400 nm) and assess decomposition using spectrophotometric absorbance shifts .

- Lyophilization : Test freeze-dried vs. solution forms for long-term storage stability (≥6 months) .

Q. How can researchers validate target engagement in complex biological systems?

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify binding affinity (Kd) and selectivity in brain homogenates or cell membranes .

- Mutagenesis Studies : Engineer receptor mutants (e.g., 5-HT₂A S239A) to confirm critical interaction sites .

- In Vivo Imaging : PET/SPECT tracers (if radiolabeled) to assess blood-brain barrier penetration and target occupancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.